2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole
CAS No.: 1403766-85-7
Cat. No.: VC3412925
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-85-7 |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 4-cyclopropyl-1-methylimidazole-2-carbonitrile |
| Standard InChI | InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 |
| Standard InChI Key | MOKRMIPVMRWFEY-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1C#N)C2CC2 |
| Canonical SMILES | CN1C=C(N=C1C#N)C2CC2 |
Introduction
Chemical Structure and Properties
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is characterized by its five-membered imidazole ring with three specific substituents: a cyano group at position 2, a cyclopropyl moiety at position 4, and a methyl group at the nitrogen at position 1. This arrangement creates a molecule with distinctive reactivity patterns and potential biological activities.
The compound possesses the following key properties:
| Property | Value |
|---|---|
| CAS Number | 1403766-85-7 |
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 4-cyclopropyl-1-methylimidazole-2-carbonitrile |
| Standard InChI | InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 |
| Standard InChIKey | MOKRMIPVMRWFEY-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1C#N)C2CC2 |
The compound's structure incorporates several key features that influence its properties and potential applications:
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The imidazole core provides a basic aromatic heterocycle with nitrogen atoms that can participate in hydrogen bonding and coordination chemistry.
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The cyano group (-C≡N) at position 2 serves as both an electron-withdrawing group and a potential site for various chemical transformations.
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The cyclopropyl substituent at position 4 introduces unique steric and electronic effects due to its ring strain and orientation.
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The N-methyl group at position 1 affects the basicity of the imidazole nitrogen and contributes to the compound's lipophilicity.
Synthetic Routes and Preparation
Several synthetic approaches have been developed for preparing 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole, though the specific methodologies can vary depending on desired yield, purity, and available starting materials. The synthesis typically involves a multi-step process focused on constructing the imidazole ring system and introducing the desired substituents in the correct positions.
A general synthetic strategy might involve:
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Formation of the imidazole core structure through cyclization reactions
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Selective methylation of the nitrogen at position 1
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Introduction of the cyclopropyl group at position 4
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Installation of the cyano group at position 2 through cyanation reactions
Alternative approaches might begin with commercially available imidazole derivatives that already contain some of the desired functional groups, followed by further modifications to achieve the target structure. The synthesis requires careful control of reaction conditions to ensure regioselectivity and high yields.
Research into more efficient and cost-effective synthetic routes continues to be an area of interest, particularly as applications for this compound and its derivatives expand in medicinal chemistry and materials science.
Chemical Reactivity
The chemical reactivity of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is primarily defined by the functional groups present in its structure. The combination of the imidazole ring with its cyano, cyclopropyl, and methyl substituents creates a molecule with diverse reactive potential.
Cyano Group Reactivity
The cyano group at position 2 is particularly important for the compound's reactivity profile:
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It can undergo hydrolysis under acidic or basic conditions to form amides or carboxylic acids
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Reduction reactions can transform it into primary amines or aldehydes
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Nucleophilic addition reactions can occur at the electrophilic carbon of the cyano group
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It can participate in cycloaddition reactions to form various heterocyclic systems
Imidazole Ring Reactivity
The imidazole core contributes to the compound's reactivity through:
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N-coordination with various metal ions
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Electrophilic aromatic substitution reactions, though these are influenced by the existing substituents
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Acid-base interactions, with the imidazole nitrogen at position 3 serving as a weak base
Cyclopropyl Group Considerations
The cyclopropyl substituent at position 4 introduces interesting reactivity considerations:
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It can undergo ring-opening reactions under certain conditions
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It influences the electron distribution within the imidazole ring
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Its steric properties affect the approach of reagents to the imidazole ring
These various reactive sites make 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole valuable as a building block in organic synthesis, particularly for the creation of more complex heterocyclic compounds with potential biological activities.
Biological Activities and Pharmacological Properties
Research indicates that 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole possesses biological activities that make it relevant to pharmaceutical research. While specific clinical applications remain under investigation, several properties have been observed or are predicted based on structural features.
The compound has been studied for its potential as an anti-inflammatory agent, with research suggesting it may modulate various biochemical pathways involved in inflammatory responses. Its ability to interact with biological targets makes it a candidate for further pharmacological investigations.
Structure-activity relationship studies of related compounds have highlighted the importance of the cyclopropyl moiety in maintaining biological activity. For instance, in some related structures, replacing a cyclopropyl group with an isobutyl group resulted in a significant decrease in potency, suggesting that the cyclopropyl group may occupy specific binding pockets in biological targets .
The cyano group also plays a crucial role in the compound's biological interactions, potentially serving as a hydrogen bond acceptor when interacting with protein targets. This property, combined with the compound's relatively small size and moderate lipophilicity, suggests potential for favorable pharmacokinetic properties, though comprehensive studies in this area are still needed.
Potential therapeutic areas where 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole and its derivatives might find application include:
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Anti-inflammatory agents
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Enzyme inhibitors
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Receptor modulators
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Antimicrobial compounds
Comparison with Structural Analogs
Understanding the properties of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is enhanced by comparing it with closely related analogs, particularly 2-Cyano-4-cyclopropyl-1H-imidazole, which differs only in the absence of the N-methyl group.
| Property | 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole | 2-Cyano-4-cyclopropyl-1H-imidazole |
|---|---|---|
| CAS Number | 1403766-85-7 | 120118-65-2 |
| Molecular Formula | C8H9N3 | C7H7N3 |
| Molecular Weight | 147.18 g/mol | 133.15 g/mol |
| N-1 Substitution | Methyl | Hydrogen |
| Key Structural Difference | N-methylated | N-H available for hydrogen bonding |
The N-methylation in 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole introduces several important differences compared to its non-methylated analog:
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Increased lipophilicity, potentially enhancing membrane permeability
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Loss of the N-H hydrogen bond donor capability
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Different electronic distribution within the imidazole ring
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Potentially altered metabolic stability
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Modified binding orientation in biological targets
These structural differences can significantly influence pharmacokinetic properties and biological activities. The N-methyl group typically improves cell membrane permeability while potentially altering the compound's ability to form specific hydrogen bonds with biological targets.
Applications and Future Research Directions
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole finds applications in various scientific fields, with particular relevance to pharmaceutical research and organic synthesis.
Current Applications
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Building block in medicinal chemistry for the development of biologically active compounds
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Intermediate in organic synthesis for the preparation of more complex heterocyclic structures
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Research tool for investigating structure-activity relationships in drug discovery programs
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Model compound for studying the effects of specific functional groups on biological activity
Future Research Directions
Several promising research avenues for 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole include:
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Comprehensive pharmacokinetic profiling to better understand its absorption, distribution, metabolism, and excretion properties
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In vivo studies to assess efficacy and safety in various disease models
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Development of more efficient and scalable synthetic routes
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Creation of derivative libraries to explore structure-activity relationships
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Investigation of potential applications beyond pharmaceutical research, such as in materials science or catalysis
Future studies may also focus on detailed mechanistic investigations of how this compound interacts with specific biological targets, potentially leading to the design of more potent and selective therapeutic agents.
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